![molecular formula C20H27NO7 B12424479 4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid CAS No. 1172120-40-9](/img/structure/B12424479.png)
4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ascr#8 is a member of the ascaroside family, which are small molecules produced by nematodes. These compounds play crucial roles in nematode communication, influencing behaviors such as mating, aggregation, and development. Ascr#8 is particularly known for its strong male-attracting properties and its role in inducing the dauer larval stage in nematodes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ascr#8 involves the conjugation of ascarylose, a dideoxysugar, to a fatty acid-like side chain. This process typically starts with the conjugation of ascarylose to very long-chain fatty acids, followed by peroxisomal β-oxidation to yield diverse ascarosides . The specific synthetic route for ascr#8 includes the formal condensation of the carboxy group of ascr#7 with the amino group of 4-aminobenzoic acid .
Industrial Production Methods
the production methods would likely involve large-scale fermentation of nematodes such as Caenorhabditis elegans, followed by extraction and purification of the ascarosides from the culture media .
化学反応の分析
Types of Reactions
Ascr#8 undergoes various chemical reactions, including:
Oxidation: The fatty acid side chain can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the side chain, potentially affecting its interaction with biological targets.
Substitution: The amino group of 4-aminobenzoic acid can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the synthesis and modification of ascr#8 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of ascr#8, which may have different biological activities. For example, oxidation of the fatty acid side chain can lead to the formation of hydroxylated or ketone derivatives .
科学的研究の応用
Ascr#8 has several scientific research applications, including:
Chemistry: Studying the structure-activity relationships of ascarosides and their derivatives.
Biology: Investigating the role of ascarosides in nematode behavior and development.
Medicine: Exploring the potential of ascarosides as therapeutic agents, particularly in modulating immune responses and inflammation.
Industry: Utilizing ascarosides in pest control strategies, given their role in nematode communication
作用機序
Ascr#8 exerts its effects by binding to specific receptors in nematodes, such as G protein-coupled receptors. This binding triggers a cascade of intracellular signaling events that influence nematode behavior and development. The molecular targets and pathways involved include the DAF-16-regulated glutamatergic neurotransmitter system, which plays a role in dauer formation and male attraction .
類似化合物との比較
Ascr#8 is unique among ascarosides due to its strong male-attracting properties and its role in dauer induction. Similar compounds include:
Ascr#1: Known for its role in dauer induction and lifespan extension.
Ascr#2: Functions as a population density signal and is involved in dauer formation.
Ascr#3: Attracts males at low concentrations but repels hermaphrodites at higher concentrations
These compounds share structural similarities but differ in their specific biological activities and roles in nematode communication.
特性
CAS番号 |
1172120-40-9 |
|---|---|
分子式 |
C20H27NO7 |
分子量 |
393.4 g/mol |
IUPAC名 |
4-[[(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H27NO7/c1-12(27-20-17(23)11-16(22)13(2)28-20)5-3-4-6-18(24)21-15-9-7-14(8-10-15)19(25)26/h4,6-10,12-13,16-17,20,22-23H,3,5,11H2,1-2H3,(H,21,24)(H,25,26)/b6-4+/t12-,13+,16-,17-,20-/m1/s1 |
InChIキー |
WMKIQPAVTRWYKZ-XPUFHXNMSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O)O)O |
正規SMILES |
CC1C(CC(C(O1)OC(C)CCC=CC(=O)NC2=CC=C(C=C2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


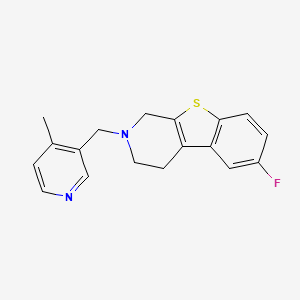
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
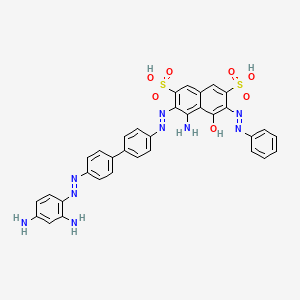
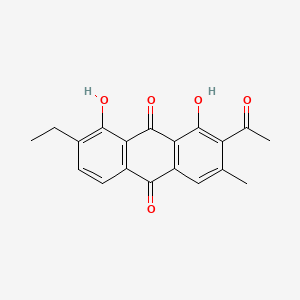

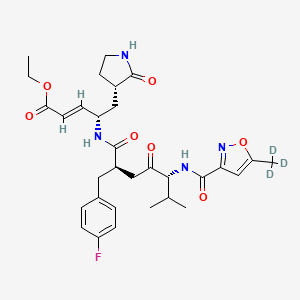
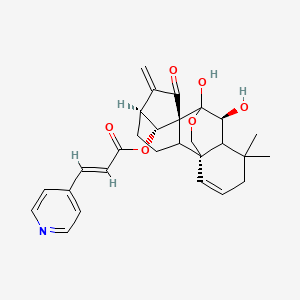
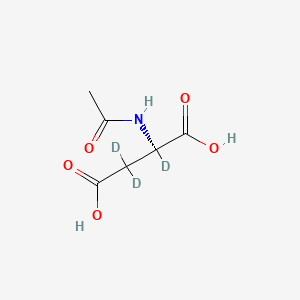
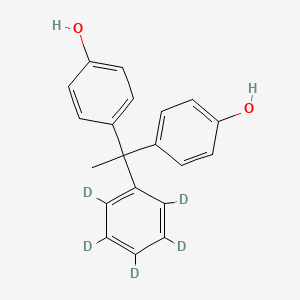
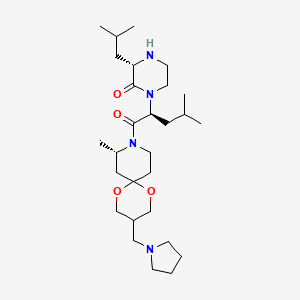
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
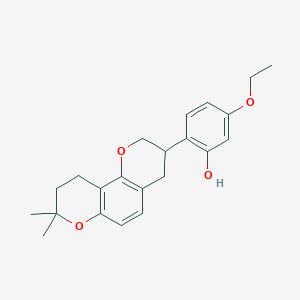
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
